1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a methyl group and a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, temperatures ranging from 0°C to 100°C.
Reduction: LiAlH4, NaBH4, temperatures ranging from -20°C to 25°C.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkyl halides (R-X), Lewis acids (AlCl3, FeCl3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, or alkylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The phenylsulfanyl group can act as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(phenylsulfonyl)benzene: Similar structure but with a sulfone group instead of a sulfanyl group.
1-Ethyl-4-methylbenzene: Similar structure but with an ethyl group instead of a phenylsulfanyl group.
Uniqueness
1-Methyl-4-[1-(phenylsulfanyl)ethyl]benzene is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties to the molecule.
Eigenschaften
CAS-Nummer |
107271-02-3 |
---|---|
Molekularformel |
C15H16S |
Molekulargewicht |
228.4 g/mol |
IUPAC-Name |
1-methyl-4-(1-phenylsulfanylethyl)benzene |
InChI |
InChI=1S/C15H16S/c1-12-8-10-14(11-9-12)13(2)16-15-6-4-3-5-7-15/h3-11,13H,1-2H3 |
InChI-Schlüssel |
FTBPMJREFVFNCP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.